

Finrozole Basic Information

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Compound Focus: Finrozole

CAS No.: 160146-17-8

Cat. No.: S528010

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The table below summarizes the core information about **Finrozole** as a research compound:

Attribute	Description
Drug Type	Small molecule drug [1]
Mechanism of Action	Aromatase inhibitor (inhibits the P450 aromatase enzyme) [1] [2]
Synonyms	MPV-2213AD [1] [2]
CAS Registry	160146-17-8 [1]
Molecular Formula	$C_{18}H_{15}FN_4O$ [1]
Highest R&D Phase	Discontinued (Phase 2 for urination disorders; Phase 1 for neoplasms) [1]
Latest Status	Listed as an active substance in the veterinary medicine "Prevestrus vet," under assessment by the European Medicines Agency (EMA) [3].

Key Research Findings & Experimental Insights

Finrozole has been primarily investigated as a tool to understand the effects of estrogen inhibition in various disease models.

- **Rescuing Hormonal Imbalance Phenotypes:** A foundational study from 2004 used **Finrozole** in a transgenic mouse model that overexpresses human aromatase (AROM+), leading to elevated estrogen levels and severe reproductive abnormalities [2].
- **Overcoming Therapy Resistance:** A patent from 2009 suggests that histone deacetylase (HDAC) inhibitors like MS-275 can be combined with aromatase inhibitors to treat endocrine-regulated cancers, potentially by overcoming hormonal therapy resistance [4]. While this highlights a strategic use of aromatase inhibition, the patent does not specify if **Finrozole** was explicitly tested in this combination.
- **Role in Inflammation Models:** A 2021 study on testicular inflammation in AROM+ mice noted that the pathological changes, including an increase in TRPV2-ion-channel-positive macrophages, were restored after treatment with an aromatase inhibitor. This study used **Finrozole** as a rescue agent to confirm that the observed inflammation was a consequence of the altered sex hormone balance [5].

Detailed Experimental Protocol

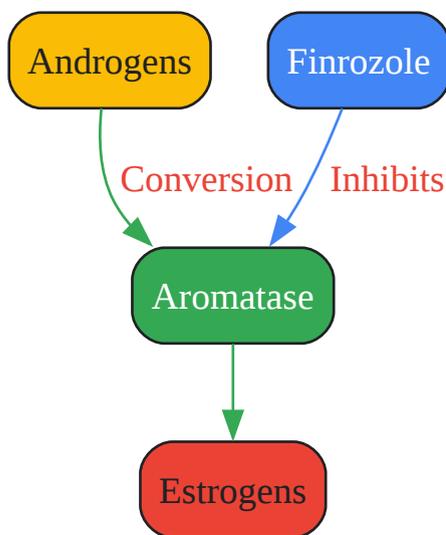
The following methodology is adapted from the 2004 study on AROM+ mice [2], providing a template for *in vivo* efficacy studies of aromatase inhibitors.

- **Animal Model:** 4-month-old male transgenic mice expressing human P450 aromatase (AROM+) and wild-type controls.
- **Compound Formulation:**
 - **Drug Substance:** **Finrozole** (MPV-2213ad) [2].
 - **Vehicle:** 0.5% carboxymethylcellulose (CMC) in deionized water [2].
 - **Preparation:** **Finrozole** was first mixed with a few drops of vehicle in a mortar, then thoroughly triturated. The mixture was brought to one-third of the final volume with vehicle and sonicated for 5 minutes. This process was repeated twice more to achieve the final suspension volume [2].
- **Dosage & Administration:**
 - **Dose:** 10 mg per kg of body weight [2].
 - **Route & Volume:** Administered daily by oral gavage in a volume of 0.2 mL [2].
 - **Treatment Duration:** 6 weeks [2].
- **Key Assessments & Endpoints:**
 - **Organ Morphology:** Body and organ weights (testes, adrenals, pituitary) were recorded post-treatment [2].
 - **Cryptorchidism Resolution:** Testis descent to the scrotum was monitored [2].

- **Histology:** Tissues were fixed, embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) to analyze structure (e.g., pituitary and adrenal hyperplasia, spermatogenesis, mammary gland morphology) [2].
- **Hormone Measurement:** Serum and intratesticular levels of testosterone and estradiol were measured via radioimmunoassay (RIA) after extraction [2].
- **Immunohistochemistry (IHC):** Sections were stained for specific proteins (e.g., 3β HSD, estrogen receptor α and β) to characterize cell types and receptor status [2].

Visualizing the Core Mechanism of Action

The following diagram illustrates the fundamental pharmacological action of **Finrozole**, as demonstrated in the AROM+ mouse model studies [2] [5].



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Finrozole inhibits aromatase, blocking estrogen production.

Research Summary & Future Directions

Finrozole is a well-characterized aromatase inhibitor in preclinical research. Its main application has been as a tool compound to investigate the consequences of estrogen suppression in models of hormonal imbalance, such as the AROM+ mouse [2] [5]. Evidence suggests potential efficacy in normalizing estrogen-related

pathologies, including cryptorchidism, disrupted spermatogenesis, gynecomastia, and hormone-driven inflammation.

The most promising recent development is its progression to regulatory review as a veterinary medicinal product for animal use [3]. For human therapeutic development, future research would need to build upon the mechanistic foundation and explore its efficacy in newer disease models, potential combinations with other agents (as suggested by the HDAC inhibitor patent [4]), and comprehensive toxicology and pharmacokinetic studies.

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